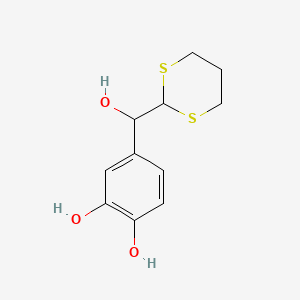
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is an organic compound characterized by the presence of a dithiane ring and a benzenediol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol typically involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. This reaction forms the dithiane ring. The benzenediol moiety can be introduced through subsequent reactions involving hydroxylation and other functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding dithiol.
Substitution: Electrophilic substitution reactions can occur on the benzenediol moiety.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ are commonly used.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are employed.
Substitution: Electrophiles such as halogens or acyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted benzenediols depending on the electrophile used.
Applications De Recherche Scientifique
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may influence oxidative stress pathways, modulating the levels of reactive oxygen species (ROS) and providing antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithian-2-yl)trimethylsilane: Similar in structure but with a trimethylsilane group instead of the benzenediol moiety.
2-(1,3-Dithian-2-yl)indoles: Contains an indole ring instead of a benzenediol.
Uniqueness
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is unique due to the combination of the dithiane ring and the benzenediol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14O3S2 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
4-[1,3-dithian-2-yl(hydroxy)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H14O3S2/c12-8-3-2-7(6-9(8)13)10(14)11-15-4-1-5-16-11/h2-3,6,10-14H,1,4-5H2 |
Clé InChI |
SOOFGNVAZCJWQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C(C2=CC(=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
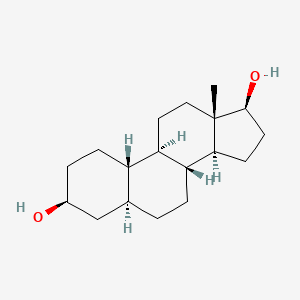
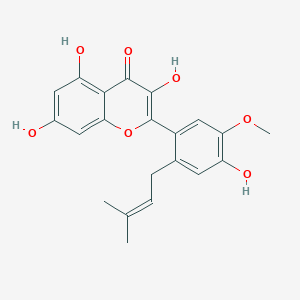
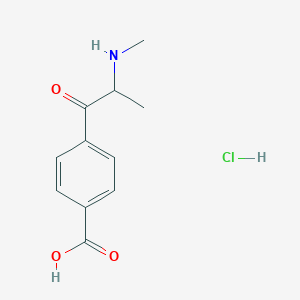
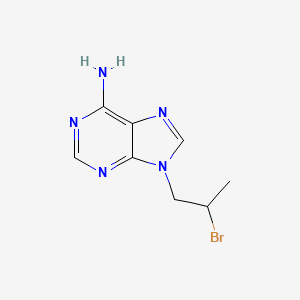
![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
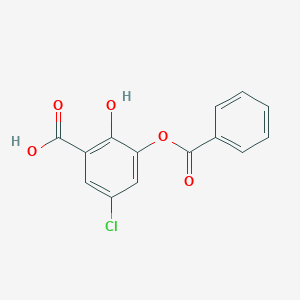
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13434574.png)

![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)


![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)

